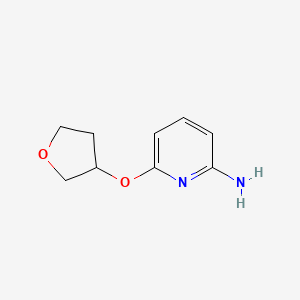
6-(Oxolan-3-yloxy)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Oxolan-3-yloxy)pyridin-2-amine is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 g/mol . It is also known by its IUPAC name, 6-(tetrahydro-3-furanyloxy)-3-pyridinylamine . This compound is a pyridine derivative, which means it contains a pyridine ring, a six-membered ring with one nitrogen atom and five carbon atoms. The oxolan-3-yloxy group is attached to the pyridine ring, making it a unique and interesting compound for various scientific research applications.
Preparation Methods
The synthesis of 6-(Oxolan-3-yloxy)pyridin-2-amine involves several steps. One common method is the reaction of 6-chloropyridin-2-amine with oxolane-3-ol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the oxolan-3-yloxy group. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, may be optimized to improve yield and reduce production costs.
Chemical Reactions Analysis
6-(Oxolan-3-yloxy)pyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, or thiols.
Scientific Research Applications
6-(Oxolan-3-yloxy)pyridin-2-amine has a wide range of scientific research applications in chemistry, biology, medicine, and industry
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used as a probe to study the structure and function of proteins and nucleic acids.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6-(Oxolan-3-yloxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
6-(Oxolan-3-yloxy)pyridin-2-amine can be compared with other similar compounds, such as 6-(oxolan-2-yl)pyridin-3-amine and 2-(oxolan-3-yloxy)pyridin-3-amine . These compounds share similar structural features but differ in the position of the oxolan group or the pyridine ring. The unique structure of this compound gives it distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
6-(oxolan-3-yloxy)pyridin-2-amine |
InChI |
InChI=1S/C9H12N2O2/c10-8-2-1-3-9(11-8)13-7-4-5-12-6-7/h1-3,7H,4-6H2,(H2,10,11) |
InChI Key |
DMOVIESLOVMITJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=CC=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


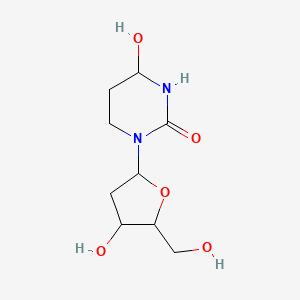
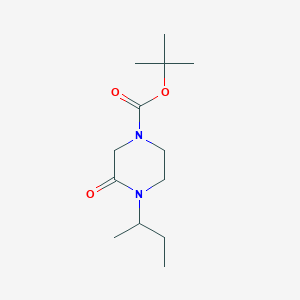
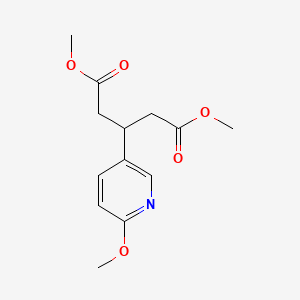
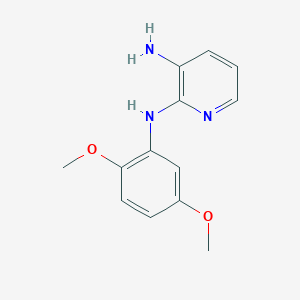
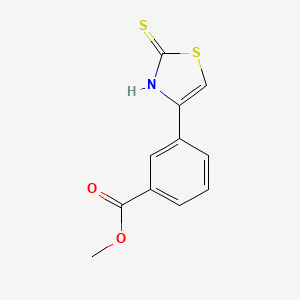
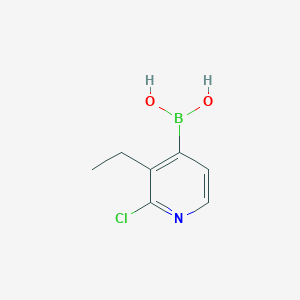

![2-Methyl-5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B13883858.png)
![[4-[[2-(6-Methylpyridin-2-yl)-1,8-naphthyridin-4-yl]amino]pyridin-3-yl]methanol](/img/structure/B13883868.png)
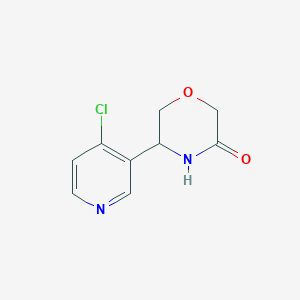
![6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine](/img/structure/B13883876.png)
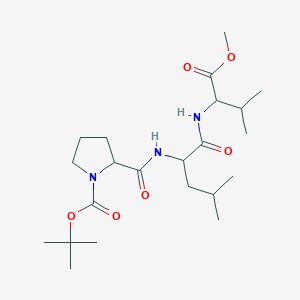
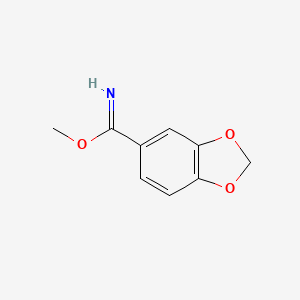
![Tert-butyl 4-[[4-chloro-2-(methoxycarbonyl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B13883885.png)
